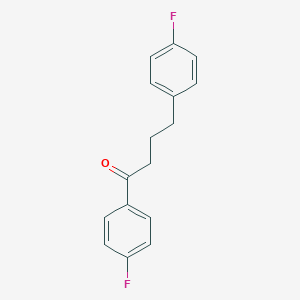

1,4-bis(4-fluorophenyl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c17-14-8-4-12(5-9-14)2-1-3-16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVYAXLUWZOOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169066 | |

| Record name | 4'-Fluoro-4-(4-fluorophenyl)butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17135-49-8 | |

| Record name | 1,4-Bis(4-fluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17135-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-4-(4-fluorophenyl)butyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017135498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-4-(4-fluorophenyl)butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-fluoro-4-(4-fluorophenyl)butyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Fluorinated Organic Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of contemporary drug discovery and materials science. chemicalbook.com Fluorine's unique properties, namely its high electronegativity and small atomic size, can profoundly alter the physicochemical and biological characteristics of a parent compound. mdpi.com The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve a molecule's binding affinity to target proteins, and modify its lipophilicity and bioavailability. chemicalbook.combldpharm.com These beneficial effects have led to a surge in the development of fluorinated pharmaceuticals across a wide range of therapeutic areas. The presence of two 4-fluorophenyl groups in the 1,4-bis(4-fluorophenyl)butan-1-one scaffold underscores its identity as a product of this fluorine-focused era in chemical synthesis.

Significance of Butanone Derivatives As Chemical Intermediates

Butanone, also known as methyl ethyl ketone (MEK), and its derivatives are a versatile class of organic compounds. nih.govchemicalbook.com Industrially, butanone is a widely used solvent due to its ability to dissolve a variety of resins and plastics. nih.govchemicalbook.com In the context of chemical synthesis, butanone derivatives serve as crucial building blocks and intermediates. Their carbonyl group and alpha-protons allow for a wide range of chemical transformations, including condensation reactions, halogenations, and reductions to form secondary alcohols. These reactions enable the construction of more complex molecular architectures. chemicalbook.comgoogle.com The compound 1,4-bis(4-fluorophenyl)butan-1-one exemplifies this utility, with its ketone functional group providing a reactive site for further chemical elaboration.

Overview of Current Academic Research Trajectories for the 1,4 Bis 4 Fluorophenyl Butan 1 One Scaffold

Retrosynthetic Analysis of the this compound Molecular Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

Key Disconnections and Identification of Potential Precursors

The molecular framework of this compound presents several logical points for disconnection. A primary strategy involves breaking the bond between the carbonyl carbon and the fluorophenyl ring. This disconnection points to a Friedel-Crafts acylation reaction as a key step in the forward synthesis.

Key Disconnections:

C(aryl)-C(carbonyl) bond: This is the most intuitive disconnection. It simplifies the molecule into a fluorobenzene (B45895) moiety and a butanoyl derivative.

C-C bond within the butane (B89635) chain: Disconnecting the butane backbone, for instance between C2 and C3, suggests strategies involving the coupling of two smaller fragments, a common approach for building 1,4-dicarbonyl compounds. youtube.com

Potential Precursors:

Based on these disconnections, the following precursors are identified:

Fluorobenzene: A readily available starting material for the aromatic component.

Succinoyl chloride (Butanedioyl dichloride) or Succinic anhydride (B1165640): These would serve as the four-carbon acylating agent in a Friedel-Crafts reaction.

4-Fluorobenzoyl chloride and a suitable three-carbon synthon: An alternative approach where one fluorophenyl group is already attached to the carbonyl.

4-Fluorophenylacetylene and a 4-fluorophenacyl halide: Suggests a pathway involving acetylide chemistry.

Common Methodologies for Constructing Fluorinated Butanone Frameworks

The synthesis of fluorinated butanones, particularly those with aryl functionalities, relies on a foundation of well-established organic reactions.

Friedel-Crafts Acylation Approaches for Aryl Ketone Synthesis

The Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. masterorganicchemistry.com It involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org This method is highly effective for producing monoacylated products because the resulting ketone is less reactive than the starting arene, preventing further substitution. organic-chemistry.org

For the synthesis of 1,4-bis(4-fluorophenyl)butan-1,4-dione, a close analogue, a typical procedure would involve reacting fluorobenzene with succinoyl chloride using a Lewis acid like aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com

Table 1: Catalysts and Conditions for Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Conditions | Advantages/Notes |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Acyl chlorides, Anhydrides | Stoichiometric amounts often needed | Classic, widely used method. masterorganicchemistry.comorganic-chemistry.org |

| Zinc oxide (ZnO) | Carboxylic acids | Solid surface reaction | Provides a simple and efficient alternative. organic-chemistry.org |

| Cyanuric Chloride / AlCl₃ | Carboxylic acids | Mild conditions | Effective for acylation directly from carboxylic acids. organic-chemistry.org |

Carbon-Carbon Bond Formation Strategies (e.g., alkylation, cross-coupling reactions)

Beyond Friedel-Crafts reactions, various carbon-carbon bond-forming strategies are employed to construct the butanone skeleton.

Alkylation: Enolates derived from ketones can be alkylated with suitable electrophiles. For instance, the enolate of 4-fluoroacetophenone could be reacted with a 2-(4-fluorophenyl)-2-oxoethyl halide, although controlling self-condensation can be a challenge.

Cross-Coupling Reactions: Modern cross-coupling reactions offer mild and highly chemoselective alternatives to classical methods. organic-chemistry.org The Suzuki-Miyaura coupling, for example, can couple aryl boronic acids with acyl chlorides under palladium catalysis to yield aryl ketones. organic-chemistry.org This approach avoids the often harsh conditions of Friedel-Crafts reactions.

Michael Addition: The 1,4-dicarbonyl unit can be constructed via a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. youtube.com For example, a nucleophile derived from a 4-fluorophenyl ketone derivative could add to a vinyl ketone acceptor.

Table 2: Selected C-C Bond Formation Reactions for Ketone Synthesis

| Reaction Name | Reactants | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acids + Acyl chlorides | Palladium catalyst | High chemoselectivity, mild conditions. organic-chemistry.org |

| Negishi Coupling | Organozinc reagents + Acyl chlorides | Nickel or Palladium catalyst | Forms functionalized aryl ketones. |

| Stetter Reaction | Aldehydes + Michael acceptors | Thiazolium salt catalyst | Forms 1,4-dicarbonyl compounds. nih.gov |

Multi-component Reaction Pathways to Structurally Related Compounds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. tcichemicals.comorganic-chemistry.org While a direct MCR for this compound is not prominently documented, MCRs are widely used to generate structurally complex and related fluorinated molecules, such as heterocycles. rsc.org

For instance, the Biginelli or Hantzsch reactions can produce fluorinated dihydropyrimidines or dihydropyridines, respectively, which are structurally distinct but demonstrate the power of MCRs in fluorine chemistry. tcichemicals.com The reaction of 4-nitro-1,3-diarylbutan-1-ones with ammonium (B1175870) acetate (B1210297) demonstrates a pathway to synthesize 2,4-diarylpyrroles, showcasing the transformation of butanone frameworks into heterocyclic systems. organic-chemistry.org

Derivatization from Related Precursors and Structural Analogues

The chemical framework of this compound can be accessed or modified through the derivatization of closely related compounds. A key precursor is 4,4-bis(4-fluorophenyl)butan-1-ol, which can be synthesized by the reduction of 4,4-bis(4-fluorophenyl)butyric acid using reagents like lithium aluminum hydride. chemicalbook.com

From these precursors, a variety of analogues can be synthesized:

Alkylation of Amines: 4,4-bis(4-fluorophenyl)butyl bromide, itself derived from the corresponding butanol, can be used to alkylate amines. For example, its reaction with 4-ethoxycarbonylaminopiperidine yields 1-[4,4-bis(4-fluorophenyl)butyl]-4-ethoxycarbonylaminopiperidine, a more complex derivative. prepchem.com

Halogenation: The alcohol functional group in 4,4-bis(4-fluorophenyl)butan-1-ol can be converted to a halide. For instance, treatment with thionyl chloride in the presence of pyridine (B92270) yields 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene). chemicalbook.com

These derivatizations highlight the synthetic flexibility of the butanone and related frameworks, allowing for the creation of a library of compounds from a common intermediate.

Oxidation Reactions Leading to Ketone Functionalities

The formation of the ketone in this compound can be achieved through the oxidation of the corresponding secondary alcohol, 1,4-bis(4-fluorophenyl)butan-1-ol. The oxidation of secondary alcohols to ketones is a fundamental and widely employed transformation in organic synthesis. lscollege.ac.in A variety of oxidizing agents are available for this purpose, ranging from chromium-based reagents to milder, more selective systems. libretexts.orguhamka.ac.id

Common methods for oxidizing secondary alcohols to ketones include:

Chromium-Based Reagents : Chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (often called the Jones reagent), is a powerful oxidizing agent for converting secondary alcohols to ketones. libretexts.orguhamka.ac.id Pyridinium chlorochromate (PCC) is a milder alternative that can also accomplish this transformation, often with greater selectivity and under less acidic conditions. lscollege.ac.inlibretexts.org

Dess-Martin Periodinane (DMP) : This is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing alcohols to ketones at room temperature, typically in chlorinated solvents. lscollege.ac.in

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. It is known for its mild conditions and high yields. lscollege.ac.in

TEMPO-Based Systems : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can act as a catalyst in combination with a stoichiometric oxidant (like sodium hypochlorite (B82951) or diisopropyl azodicarboxylate) to selectively oxidize secondary alcohols to ketones. nih.govorganic-chemistry.org Mechanochemical methods using TEMPO and ball milling in the presence of air have also been developed as an environmentally friendly alternative. nih.gov

The choice of oxidant depends on the specific substrate, the presence of other functional groups, and desired reaction conditions such as temperature and pH.

Chemical Transformations of Substituted Butanols or Carboxylic Acids

The target ketone can be synthesized from precursors such as substituted butanols or butanoic acids. A common precursor is 4,4-bis(4-fluorophenyl)butan-1-ol, which itself can be synthesized from 4,4-bis(4-fluorophenyl)butyric acid. chemicalbook.com

A typical synthesis for the precursor alcohol involves the reduction of the corresponding carboxylic acid. For example, 4,4-bis(4-fluorophenyl)butyric acid can be reduced to 4,4-bis(4-fluorophenyl)butan-1-ol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as 2-methyltetrahydrofuran. chemicalbook.com The reaction is often performed at low temperatures (0-10°C) and then quenched with water and a base. chemicalbook.com

Once the primary alcohol, 4,4-bis(4-fluorophenyl)butan-1-ol, is obtained, it can be converted to other intermediates. For instance, treatment with thionyl chloride (SOCl₂) can transform the alcohol into 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene), which can be a precursor for other analogs. chemicalbook.com

To arrive at the final ketone product, this compound, a different precursor, 4-(4-fluorophenyl)butanoic acid, would be required. This acid could be activated to its acid chloride and then used in a Friedel-Crafts acylation reaction with fluorobenzene to introduce the second fluorophenyl group and form the ketone.

Modifications of Monofluorinated Butanone Intermediates

A highly effective and common method for synthesizing aromatic ketones is the Friedel-Crafts acylation. organic-chemistry.org This reaction can be adapted to build the this compound structure from a monofluorinated butanone intermediate.

A plausible two-step synthetic route is:

First Friedel-Crafts Acylation: Fluorobenzene reacts with an acylating agent like succinic anhydride or 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). organic-chemistry.orgvedantu.comresearchgate.net Using succinic anhydride would yield 3-(4-fluorobenzoyl)propanoic acid. If 4-chlorobutyryl chloride is used, the product is 4-chloro-1-(4-fluorophenyl)butan-1-one. This reaction creates the initial monofluorinated butanone structure.

Second Friedel-Crafts Reaction: The intermediate from the first step can then undergo a second Friedel-Crafts reaction.

If starting from 3-(4-fluorobenzoyl)propanoic acid, the carboxylic acid would first need to be reduced (e.g., via Clemmensen or Wolff-Kishner reduction) to 4-(4-fluorophenyl)butanoic acid. This acid is then converted to its acyl chloride and reacted with fluorobenzene to yield the final product. organic-chemistry.org

If starting from 4-chloro-1-(4-fluorophenyl)butan-1-one, this intermediate can directly undergo a Friedel-Crafts alkylation with a second molecule of fluorobenzene, with the chloro group serving as the leaving group, to form the final diarylbutanone.

The Friedel-Crafts acylation is a versatile method for creating C-C bonds with aromatic rings, though it requires careful control of catalysts and conditions, especially with deactivated rings like fluorobenzene. organic-chemistry.orgresearchgate.net

Considerations for Optimized Reaction Conditions and Yields in Analogous Syntheses

The efficiency and yield of syntheses for this compound and its analogs are highly dependent on the optimization of reaction parameters. researchgate.netresearchgate.net This is particularly true for key steps like Friedel-Crafts reactions and oxidations.

For Friedel-Crafts Acylations:

Catalyst Choice: While aluminum chloride (AlCl₃) is the traditional catalyst, it is often required in stoichiometric amounts and can be difficult to handle. organic-chemistry.orgbeilstein-journals.org Modern catalysts include rare earth triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), which can be used in catalytic amounts and are often recyclable and more tolerant of various functional groups. researchgate.net Bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) has also been shown to be effective for acylating deactivated benzenes like fluorobenzene. researchgate.net Using strong Brønsted acids like trifluoromethanesulfonic acid (TfOH), sometimes in combination with rare earth triflates, can also promote the reaction, potentially under solvent-free conditions. researchgate.net

Solvent and Temperature: The choice of solvent can influence reaction rates and selectivity. While traditional solvents include halogenated hydrocarbons, greener alternatives and solvent-free conditions are increasingly being explored. organic-chemistry.orgbeilstein-journals.org Microwave irradiation has been used to accelerate the reaction, often leading to shorter reaction times and improved yields. google.com

Reagent Ratio and Purity: The molar ratio of the aromatic substrate, acylating agent, and catalyst must be carefully controlled to prevent side reactions and maximize the yield of the desired para-substituted product. google.com The purity of reagents and dryness of the reaction setup are critical, as many Lewis acid catalysts are sensitive to moisture. youtube.com

For Oxidation Reactions:

Oxidant Selection: The choice of oxidant is crucial for selectively converting a secondary alcohol to a ketone without over-oxidation or reaction with other sensitive functional groups. nih.gov For substrates with acid-sensitive groups, non-acidic reagents like PCC or Dess-Martin periodinane are preferred over the Jones reagent. libretexts.orguhamka.ac.id

Reaction Conditions: Factors such as temperature, reaction time, and solvent must be optimized. For instance, TEMPO-catalyzed oxidations can be performed under mild, ambient conditions. nih.govorganic-chemistry.org The development of mechanochemical (ball milling) methods offers a solvent-free and potentially more efficient alternative to traditional solution-phase oxidations. nih.gov

The table below summarizes various catalysts and conditions used in Friedel-Crafts acylations of fluorobenzene and related compounds.

Table 1: Examples of Catalysts and Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Fluorobenzene | Benzoyl chloride | La(OTf)₃ / TfOH | None (Solvent-free) | 140 | 87 | researchgate.net |

| Fluorobenzene | Acetic anhydride | Silica gel-immobilized Sc(OTf)₃ | None (Microwave) | 40-60 | High (not specified) | google.com |

| Benzene | Acetic Anhydride | Zinc Oxide (ZnO) | None (Solvent-free) | Not specified | High | organic-chemistry.org |

Reactivity of the Carbonyl Moiety

The carbonyl group (C=O) in this compound is a primary site for chemical reactions. Its polarized nature, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom an electrophilic center susceptible to attack by nucleophiles.

Reduction Pathways to Alcohol Derivatives

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1,4-bis(4-fluorophenyl)butan-1-ol. This transformation is a fundamental reaction in organic synthesis. The reduction of the analogous compound, 1-(4-fluorophenyl)butan-1-one, is well-established and provides insight into the expected reactivity. Common laboratory methods involve the use of metal hydride reagents. google.com Catalytic hydrogenation presents a scalable and more environmentally friendly alternative, often employed in industrial settings. google.com

Key reduction methods include:

The general scheme for the reduction is as follows:

F-Ph-C(=O)-(CH₂)₃-Ph-F + [H] → F-Ph-CH(OH)-(CH₂)₃-Ph-F

Where [H] represents a reducing agent.

Table 1: Common Reduction Methods for Aryl Ketones

| Method | Reagents/Catalysts | Typical Solvents | Conditions | Notes |

|---|---|---|---|---|

| Metal Hydride Reduction | NaBH₄ or LiAlH₄ | Ethanol, Methanol, THF, Diethyl ether | 0 °C to room temperature | High selectivity and yield in laboratory scale. google.com |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Ethyl acetate | Moderate temperature and pressure | Suitable for large-scale synthesis. google.com |

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by a wide array of nucleophiles. These reactions proceed via a tetrahedral intermediate, which is then typically protonated to yield the alcohol derivative. The reaction can be carried out under either basic or acidic conditions. researchgate.net

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. researchgate.net Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing for attack by weaker nucleophiles. researchgate.net

Examples of nucleophiles include:

Condensation Reactions with Nitrogen-Containing Nucleophiles

This compound can react with primary and secondary amines in condensation reactions. These reactions involve nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. youtube.comnih.gov

These reactions are often catalyzed by acid and are reversible. nih.gov

Functionalization of the Fluorophenyl Rings

The two fluorophenyl rings offer further opportunities for derivatization through electrophilic aromatic substitution and modern catalytic cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the phenyl rings. wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the directing effects of the substituents already present on the rings.

The two fluorophenyl rings in this compound are not identical in their reactivity:

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -F (Fluoro) | Deactivating (overall) but activates via resonance | ortho, para-Director csbsju.eduuci.edu |

| -COR (Acyl) | Deactivating | meta-Director organicchemistrytutor.comautomate.video |

| -R (Alkyl) | Activating | ortho, para-Director |

Introduction of Additional Substituents via Directed or Catalyzed Processes

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, provide powerful tools for the functionalization of the fluorophenyl rings. These methods offer high selectivity and functional group tolerance.

Examples of such processes include:

These advanced strategies significantly expand the range of derivatives that can be synthesized from this compound, enabling the creation of complex molecules with tailored properties.

Transformations of the Alkyl Chain

The four-carbon alkyl chain in this compound presents several sites for chemical modification, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

Selective halogenation of the alkyl chain in butyrophenones can be achieved at various positions, primarily at the α-carbon (adjacent to the carbonyl group) or at the terminal methyl group, depending on the reaction conditions. While specific studies on the selective halogenation of this compound are not extensively documented, the reactivity can be inferred from analogous butyrophenone (B1668137) systems.

α-Halogenation: The α-position to the ketone is activated towards electrophilic substitution via its enol or enolate form. Acid-catalyzed halogenation, typically using elemental halogens (e.g., Br₂, Cl₂), proceeds through the enol intermediate. Base-mediated halogenation occurs via the enolate and can be more difficult to control, often leading to polyhalogenation, especially with methyl ketones (the haloform reaction). For a butyrophenone derivative, selective mono-α-halogenation is generally achievable under acidic conditions.

Potential α-Halogenation of this compound:

| Reagent/Catalyst | Position of Halogenation | Potential Product |

| Br₂ / Acetic Acid | α-position | 2-Bromo-1,4-bis(4-fluorophenyl)butan-1-one |

| SO₂Cl₂ | α-position | 2-Chloro-1,4-bis(4-fluorophenyl)butan-1-one |

This table is based on the known reactivity of butyrophenones and represents potential, not experimentally confirmed, transformations for this compound.

Terminal Halogenation: Radical halogenation, often initiated by UV light or radical initiators, can lead to substitution at the terminal carbon of the alkyl chain. However, achieving high selectivity can be challenging due to the presence of other C-H bonds.

The linear structure of this compound is a precursor for the synthesis of cyclic compounds, most notably through intramolecular reactions. A prominent example is the intramolecular Friedel-Crafts acylation to form a tetralone derivative.

In this reaction, the carbonyl group acts as an electrophile precursor, and one of the fluorophenyl rings serves as the nucleophile. The reaction is typically promoted by a strong acid, which activates the carbonyl group for electrophilic attack on the aromatic ring. In the case of this compound, the cyclization would involve the 4-(4-fluorophenyl)butyl group acylating the phenyl ring attached to the carbonyl. This would lead to the formation of a six-membered ring fused to the aromatic ring, resulting in a tetralone structure.

The presence of the fluorine atom, an electron-withdrawing group, on the nucleophilic phenyl ring would deactivate it towards electrophilic substitution, thus requiring strong activating conditions. However, the fluorine atom on the other phenyl ring would have a less direct electronic influence on the reacting aromatic ring.

General Conditions for Intramolecular Friedel-Crafts Acylation of γ-Arylbutyrophenones:

| Acid Catalyst | Solvent | Temperature | Product Type |

| Polyphosphoric acid (PPA) | Neat | Elevated | Tetralone |

| Sulfuric acid (H₂SO₄) | Neat or inert solvent | Variable | Tetralone |

| Lewis Acids (e.g., AlCl₃) | Inert solvent (e.g., CS₂, CH₂Cl₂) | Variable | Tetralone |

This table presents common conditions for the cyclization of related γ-arylbutyrophenones.

The cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones to 3-trichloromethylindan-1-ones in the presence of a Brønsted superacid like triflic acid (TfOH) at elevated temperatures demonstrates a related intramolecular cyclization pathway. nih.gov While the substrate is different, it highlights the utility of strong acids in promoting such ring closures. nih.gov

Mechanistic Investigations of this compound Reactions

The mechanism of the key reactions of this compound, particularly the intramolecular Friedel-Crafts acylation, is of significant interest for understanding and optimizing the synthesis of its derivatives.

The generally accepted mechanism for the Friedel-Crafts acylation involves the following steps:

Activation of the Carbonyl Group: The Lewis or Brønsted acid catalyst coordinates to the carbonyl oxygen atom. This increases the electrophilicity of the carbonyl carbon.

Electrophilic Aromatic Substitution: The activated carbonyl carbon is attacked by the π-electrons of the pendant aryl ring in an intramolecular electrophilic aromatic substitution (EAS) reaction. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity of the ring is temporarily lost.

Deprotonation: A base (which can be the conjugate base of the acid catalyst) removes a proton from the carbon atom of the ring that was attacked, restoring the aromaticity of the ring and leading to the final cyclized product.

The rate-determining step is typically the formation of the sigma complex. The fluorine atoms on the phenyl rings of this compound would influence this mechanism. The fluorine atom on the nucleophilic ring, being electron-withdrawing, would slow down the rate of the electrophilic attack compared to an unsubstituted phenyl ring. The fluorine atom on the other phenyl ring would have a minor inductive effect on the electrophilicity of the carbonyl carbon.

Computational studies on related systems, such as the Cu-catalyzed enantioselective Friedel-Crafts reaction between indoles and 2-aryl-N-sulfonylaziridines, have provided detailed mechanistic insights, including the energetics of bond formation and the role of the catalyst in controlling stereoselectivity. While not directly on the target molecule, these studies underscore the complexity of such transformations and the importance of mechanistic understanding for reaction design.

Advanced Spectroscopic and Structural Elucidation of 1,4 Bis 4 Fluorophenyl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of 1,4-bis(4-fluorophenyl)butan-1-one. The asymmetry of the molecule results in a unique set of signals for nearly every atom, providing a wealth of structural information.

The ¹H NMR spectrum provides a clear picture of the proton environments. The aromatic region is expected to show two distinct patterns corresponding to the two different 4-fluorophenyl rings. The aliphatic region should display three signals for the propyl chain connecting the two aromatic systems.

The protons on the fluorophenyl ring adjacent to the carbonyl group (Ring A) are significantly influenced by the electron-withdrawing nature of the ketone. This results in a downfield shift for its ortho-protons (H-a) compared to the protons on the second fluorophenyl ring (Ring B, H-c and H-d). The aliphatic protons (H-2, H-3, H-4) are expected to appear as distinct multiplets, with the protons alpha to the carbonyl (H-2) being the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-a | ~8.05 | Doublet of doublets (dd) | Ortho to C=O, deshielded |

| H-b | ~7.20 | Triplet-like (t) | Meta to C=O |

| H-c | ~7.25 | Multiplet (m) | Part of AA'BB' system |

| H-d | ~7.05 | Multiplet (m) | Part of AA'BB' system |

| H-2 | ~3.05 | Triplet (t) | Alpha to C=O |

| H-4 | ~2.75 | Triplet (t) | Benzylic |

| H-3 | ~2.10 | Multiplet (m) | Methylene (B1212753) |

The ¹³C NMR spectrum confirms the presence of all 16 unique carbon atoms in the molecule. The most downfield signal belongs to the carbonyl carbon. The carbons directly bonded to fluorine atoms exhibit large one-bond C-F coupling constants (¹JCF), a characteristic feature. The remaining aromatic and aliphatic carbons appear at predictable chemical shifts, with those closer to the electron-withdrawing carbonyl group being more deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (C=O) | ~198.5 | Ketone carbonyl |

| C-e (C-F of Ring A) | ~166.0 (d, ¹JCF ≈ 255 Hz) | Carbon attached to fluorine |

| C-f (C-C=O) | ~133.5 | Ipso-carbon, adjacent to ketone |

| C-a | ~131.0 (d, ³JCF ≈ 9 Hz) | Ortho to C=O |

| C-b | ~115.9 (d, ²JCF ≈ 22 Hz) | Meta to C=O |

| C-i (C-F of Ring B) | ~161.5 (d, ¹JCF ≈ 245 Hz) | Carbon attached to fluorine |

| C-j (C-CH₂) | ~137.5 | Ipso-carbon, attached to alkyl chain |

| C-c | ~129.5 (d, ³JCF ≈ 8 Hz) | Aromatic CH |

| C-d | ~115.5 (d, ²JCF ≈ 21 Hz) | Aromatic CH |

| C-2 | ~38.0 | Alpha to C=O |

| C-4 | ~34.5 | Benzylic |

| C-3 | ~25.5 | Methylene |

Given that fluorine is 100% abundant in its ¹⁹F isotope and has a spin of I=½, ¹⁹F NMR is a highly sensitive and informative technique. The two fluorine atoms in this compound are in non-equivalent chemical environments, which should give rise to two distinct signals. The fluorine on the benzoyl ring (F-A) is expected to be at a different chemical shift than the fluorine on the terminal phenyl ring (F-B) due to the differing electronic effects of the carbonyl and alkyl substituents. The chemical shifts are typically reported relative to a standard like CFCl₃.

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| F-A (on Ring A) | ~ -105.5 | Influenced by adjacent C=O group |

| F-B (on Ring B) | ~ -115.0 | Influenced by adjacent alkyl group |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would map ¹H-¹H spin-spin couplings. Key correlations would be observed between the adjacent aliphatic protons: H-2 with H-3, and H-3 with H-4. It would also show couplings between the ortho (H-a) and meta (H-b) protons on Ring A.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-a to C-a, H-2 to C-2, H-3 to C-3, etc.), confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, showing correlations between protons and carbons that are two or three bonds away. For this compound, key HMBC correlations would include:

The protons at H-2 showing a correlation to the carbonyl carbon (C-1), C-3, and the ipso-carbon of Ring A (C-f).

The aromatic protons H-a showing a correlation to the carbonyl carbon (C-1).

The benzylic protons at H-4 showing correlations to C-3, as well as to the ipso (C-j) and ortho (C-c) carbons of Ring B. These correlations unequivocally establish the connectivity of the entire molecular framework.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by strong absorptions from the carbonyl group and the carbon-fluorine bonds.

Table 4: Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium | |

| Aliphatic C-H Stretch | 2960-2850 | Medium | |

| C=O Stretch (Aryl Ketone) | ~1685 | Strong | Conjugation lowers frequency from typical ~1715 cm⁻¹ |

| Aromatic C=C Stretch | 1600, 1500, 1450 | Medium-Strong | Multiple bands characteristic of the phenyl rings |

| C-F Stretch | ~1230 | Strong | Characteristic intense absorption for aryl fluorides |

| p-Disubstituted Ring Bend | ~835 | Strong | Out-of-plane C-H bend confirms para substitution |

Raman Spectroscopy for Molecular Vibrations Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structure and bonding. The analysis of this compound would reveal characteristic vibrational frequencies corresponding to its various functional groups and skeletal framework.

Key expected vibrational modes for this compound would include:

Carbonyl (C=O) Stretching: A strong band is anticipated in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

Aromatic C-C Stretching: Multiple bands would appear in the 1400-1600 cm⁻¹ range, corresponding to the vibrations of the two 4-fluorophenyl rings.

C-F Stretching: A distinct band, typically found between 1100 and 1250 cm⁻¹, would confirm the presence of the fluorine substituent on the phenyl rings.

Aliphatic C-H Stretching: Vibrations of the butyl chain's methylene groups would be observed in the 2850-2960 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations would produce signals above 3000 cm⁻¹.

The precise positions and intensities of these bands can be influenced by the molecule's conformation and intermolecular interactions within the solid state. A comprehensive vibrational analysis, often supported by theoretical calculations, allows for a detailed assignment of the observed Raman bands to specific molecular motions. researchgate.netresearchgate.netresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides extremely precise mass measurements, which are crucial for confirming the elemental formula of a compound. pnnl.gov For this compound, with a molecular formula of C₁₆H₁₄F₂O, the expected monoisotopic mass would be determined with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous differentiation from other compounds with the same nominal mass but different elemental compositions.

The technique is particularly valuable in confirming the presence of the two fluorine atoms, as their precise mass contributes to the unique high-resolution mass of the molecule.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄F₂O |

| Monoisotopic Mass | 260.10128 u |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This combination is highly effective for assessing the purity of a sample of this compound by separating it from any impurities or byproducts from its synthesis. nih.govnih.gov

Following separation, the compound can be subjected to fragmentation analysis, typically through techniques like tandem mass spectrometry (MS/MS). In this process, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information.

Table 2: Predicted Fragmentation Pattern for this compound

| m/z (Fragment Ion) | Possible Structure/Identity |

|---|---|

| 123 | [C₇H₄FO]⁺ (4-fluorobenzoyl cation) |

Note: The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and elucidate its structure.

X-ray Diffraction Analysis

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray crystallography is a powerful analytical method that can provide the absolute and unambiguous three-dimensional structure of a molecule. rigaku.com For this compound, this technique would precisely determine bond lengths, bond angles, and torsion angles, offering a definitive confirmation of its molecular connectivity and conformation in the solid state. researchgate.netmdpi.com

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. rigaku.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4 |

| b (Å) | 5.3 |

| c (Å) | 26.1 |

| β (°) | 95.3 |

| Volume (ų) | 1420 |

Note: This data is hypothetical and based on a similar structure, 1,4-bis(4-chlorophenyl)butane-1,4-dione. nih.govresearchgate.netresearchgate.net Actual data would need to be determined experimentally.

The data obtained from single-crystal X-ray crystallography also allows for a detailed analysis of the intermolecular interactions that govern how the molecules pack together in the crystal lattice. nih.gov For this compound, these interactions would likely include:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, and it could interact with hydrogen atoms from the phenyl rings or the butyl chain of neighboring molecules. nih.govresearchgate.net

C-H···π Interactions: The electron-rich π systems of the fluorophenyl rings can act as weak hydrogen bond acceptors. nih.gov

π-π Stacking: The aromatic rings may stack on top of each other, contributing to the stability of the crystal structure.

Understanding these non-covalent interactions is crucial for comprehending the solid-state properties of the compound. nih.govnih.govnih.gov

Computational and Theoretical Investigations of 1,4 Bis 4 Fluorophenyl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds from first principles. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is often employed to determine the ground-state properties of molecules. While specific DFT studies on 1,4-bis(4-fluorophenyl)butan-1-one are not readily found, research on related fluorinated compounds demonstrates the utility of this approach. For instance, DFT calculations, often using functionals like B3LYP, are used to study the influence of fluorine atoms on the electronic and optical properties of molecules. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. Conformational analysis, the study of the energetics between different rotational isomers (rotamers), is crucial for understanding the stability and behavior of flexible molecules like this compound. lumenlearning.com This analysis helps in identifying the most stable conformations by considering spatial orientation and through-space interactions of substituents. lumenlearning.comchemistrysteps.com For similar molecules, this involves rotating around single bonds to identify staggered and eclipsed conformations, with the staggered forms generally being more stable. chemistrysteps.com

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Key aspects of this are the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. It illustrates the electrostatic potential on the surface of the molecule.

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. For example, in a study on a benzodioxane-substituted chalcone (B49325) derivative, DFT calculations were used to determine the HOMO and LUMO energies to interpret the molecule's reactivity. euroasiajournal.org

A hypothetical FMO analysis for this compound would likely show the HOMO localized on the phenyl rings and the LUMO associated with the carbonyl group and the aromatic systems.

| Parameter | Significance | Hypothetical Value for a Diarylbutanone |

| HOMO Energy | Electron-donating ability | ~ -6.5 eV |

| LUMO Energy | Electron-accepting ability | ~ -1.5 eV |

| HOMO-LUMO Gap | Chemical reactivity and stability | ~ 5.0 eV |

This table presents hypothetical values for a generic diarylbutanone for illustrative purposes, as specific data for this compound is not available.

Quantum chemical calculations can predict spectroscopic data with a reasonable degree of accuracy, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.govresearchgate.net Studies on fluorinated cathinone (B1664624) derivatives have shown that the choice of density functional and the inclusion of solvent effects are crucial for obtaining accurate predictions of ¹H, ¹³C, and ¹⁹F chemical shifts. nih.govresearchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. The computed frequencies are often scaled to better match experimental values. For instance, in the study of a chalcone derivative, theoretical vibrational frequencies for C-H, C=O, and C=C stretching vibrations were found to be in good agreement with experimental FT-IR data. euroasiajournal.org

| Spectroscopic Parameter | Computational Method | Application |

| NMR Chemical Shifts | GIAO-DFT | Aiding in the assignment of experimental ¹H, ¹³C, and ¹⁹F NMR spectra. |

| Vibrational Frequencies | DFT | Assisting in the interpretation of experimental IR and Raman spectra. |

This table illustrates the application of computational methods for predicting spectroscopic parameters.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational changes and the assessment of molecular stability.

MD simulations can provide a detailed picture of the conformational landscape of a flexible molecule by simulating its dynamic behavior. These simulations can reveal the different conformations the molecule can adopt and the relative time it spends in each, thus providing insights into their relative stabilities. For example, MD simulations have been used to study the conformational flexibility of large macrolactones. nih.gov Such an analysis for this compound would involve simulating the molecule in a solvent box and analyzing the trajectories of the atoms to understand the rotations around the single bonds of the butane (B89635) chain and the orientations of the two fluorophenyl groups.

Intermolecular Interactions and Solvent Effects

The solubility of this compound has been noted in dimethyl sulfoxide (B87167) (DMSO). It is recommended to first create a stock solution in DMSO, which can then be diluted in aqueous buffers or cell culture media. This suggests that the compound has limited solubility in aqueous solutions, a common characteristic for organic molecules with significant nonpolar regions. The process of sonication is also recommended to aid in its dissolution in DMSO, indicating that the solvation process may be kinetically limited.

Topological and Surface Analysis

Hirshfeld Surface Analysis for Intermolecular Contacts

While a specific Hirshfeld surface analysis for this compound is not available in the provided search results, analysis of similar structures provides insight into the expected intermolecular contacts. For instance, in related fluorinated and chloro-substituted phenyl compounds, Hirshfeld surface analysis reveals the prevalence of various intermolecular interactions that dictate the supramolecular assembly.

In analogous crystal structures, contacts involving hydrogen atoms, such as H···H, C···H/H···C, and O···H/H···O, are typically dominant, often comprising a significant portion of the total Hirshfeld surface area. For example, in a related chalcone derivative, over 90% of intermolecular contacts involve hydrogen atoms. In another case, (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, F⋯H/H⋯F and F⋯F contacts contribute significantly to the surface area, at 36.6% and 13.6% respectively.

For this compound, it is anticipated that a detailed Hirshfeld analysis would quantify the contributions of various contacts. The key interactions expected to be observed are:

H···H contacts: Arising from the interactions between the hydrogen atoms on the butyl chain and the phenyl rings.

C···H/H···C contacts: Involving the carbon atoms of the aromatic rings and the hydrogen atoms of neighboring molecules.

O···H/H···O contacts: Occurring between the carbonyl oxygen and hydrogen atoms of adjacent molecules.

F···H/H···F contacts: Due to the presence of the fluorine substituents on the phenyl rings.

F···F contacts: Interactions between the fluorine atoms of neighboring molecules.

These interactions would be visualized as distinct regions on the 2D fingerprint plots derived from the Hirshfeld surface, with the percentages of each contact type providing a quantitative measure of their contribution to the crystal packing.

Table of Expected Intermolecular Contacts and Their Percentage Contributions to the Hirshfeld Surface (Hypothetical)

| Contact Type | Expected Contribution |

| H···H | High |

| C···H/H···C | Significant |

| O···H/H···O | Moderate |

| F···H/H···F | Significant |

| F···F | Moderate |

Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize noncovalent interactions in real space. This method is based on the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be identified as distinct spikes or regions in the plot.

While specific RDG analysis for this compound has not been detailed in the provided search results, the methodology offers a framework for understanding its potential noncovalent interactions. This analysis would reveal the nature and strength of interactions such as:

van der Waals interactions: Typically characterized by low electron density and small RDG values, appearing as broad regions in the RDG plot.

Hydrogen bonds: Identified by spikes at negative values of sign(λ₂)ρ, indicating attractive interactions. The strength of the hydrogen bond correlates with the electron density at that point.

Steric clashes: Appearing as spikes at positive values of sign(λ₂)ρ, indicating repulsive interactions.

Advanced Research Applications of 1,4 Bis 4 Fluorophenyl Butan 1 One

Role as a Key Intermediate in Complex Organic Synthesis

The structural features of 1,4-bis(4-fluorophenyl)butan-1-one make it an important intermediate in the synthesis of more elaborate organic molecules. Its reactivity allows for a variety of chemical transformations, enabling chemists to construct complex molecular architectures.

The utility of this compound as a precursor is evident in its application in multi-step synthetic sequences. For instance, related diketones are known to be valuable intermediates for creating substituted furans, pyrroles, and thiophenes through Paal-Knorr cyclization reactions. nih.gov The core structure of this compound can be strategically modified to introduce additional functional groups or to be integrated into larger, more complex molecular frameworks. This adaptability is crucial in the total synthesis of natural products and the creation of novel materials with desired properties.

Furthermore, the presence of the ketone functional group allows for a range of reactions, including reductions to form the corresponding alcohol, 1,4-bis(4-fluorophenyl)butan-1-ol, which itself is a key intermediate. This alcohol can then undergo further reactions, such as esterification or substitution, to build more complex structures. The fluorophenyl groups also influence the reactivity of the molecule and can be important for the biological activity of the final products.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their diverse biological activities. mdpi.com The butanone chain of this compound provides a flexible four-carbon unit that can be utilized in the construction of various heterocyclic rings. For example, through condensation reactions with appropriate reagents, it can be used to form five- or six-membered heterocyclic systems.

The synthesis of 4,5-disubstituted 2-aminothiazoles from α-halogenated ketones, which can be derived from related allylic alcohols, highlights a pathway where similar butyrophenone (B1668137) structures can lead to important heterocyclic scaffolds. orgsyn.org The ability to form novel carbon-carbon and carbon-heteroatom bonds starting from the this compound framework allows for the exploration of new chemical space and the generation of diverse molecular libraries for screening purposes.

Strategic Scaffold in Medicinal Chemistry Research and Drug Design

The butyrophenone scaffold, of which this compound is a specific example, is a well-established pharmacophore in medicinal chemistry. wikipedia.org This structural motif is present in a number of clinically used drugs, particularly antipsychotic agents. wikipedia.orgdrugbank.com

Rational drug design aims to develop new medications based on a thorough understanding of the biological target. slideshare.net The butyrophenone scaffold has been extensively studied to understand its structure-activity relationships (SAR). For instance, modifications to the butyrophenone moiety, such as the reduction of the carbonyl group or its replacement with other functional groups, have been shown to significantly impact binding affinity at various receptors. nih.gov

Research has demonstrated that the p-fluorophenyl group is often important for activity. youtube.com The exploration of analogs of known butyrophenone drugs, like haloperidol, has led to the design of new compounds with potentially improved pharmacological profiles. nih.govnih.gov This involves a systematic investigation of how different parts of the molecule contribute to its interaction with biological targets.

Structure-based drug design utilizes the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. The butyrophenone scaffold can be modified and derivatized to enhance its interaction with the binding site of a specific target. For example, attaching different chemical functionalities to the core structure can lead to improved binding affinity and selectivity. mdpi.com

By analyzing the binding mode of existing butyrophenone ligands, medicinal chemists can design new derivatives with optimized interactions. This may involve adding groups that can form additional hydrogen bonds or hydrophobic interactions with the target protein. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Scaffold hopping is a computational technique used in drug design to identify novel core structures (scaffolds) that can mimic the biological activity of a known active compound but have a different chemical backbone. nih.gov This can be particularly useful for overcoming issues with existing drug scaffolds, such as poor pharmacokinetic properties or intellectual property limitations. Computational methods can be used to search virtual libraries of compounds for new scaffolds that can present the key pharmacophoric features of the butyrophenone class in a new arrangement. researchgate.netresearchgate.net

Lead optimization is the process of refining a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. Computational tools play a significant role in this process by predicting how modifications to the lead structure will affect its properties. arxiv.org For the butyrophenone scaffold, this could involve in silico modeling to predict the binding affinity of new derivatives or to assess their potential for off-target effects. These computational approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. chemrxiv.org

Analog Series-Based Scaffolds (ASB) for Chemical Space Exploration

The structural framework of this compound makes it an excellent candidate for use as an Analog Series-Based Scaffold (ASB) in the exploration of chemical space. ASB refers to a core molecular structure that can be systematically modified to generate a library of related compounds, or analogs. This approach is fundamental in drug discovery and materials science for identifying molecules with desired biological activities or physical properties.

The utility of the this compound scaffold lies in its combination of a flexible aliphatic chain and rigid aromatic rings. The ketone group and the aromatic rings offer multiple points for chemical modification, allowing for the systematic variation of substituents to explore their effects on molecular properties. For instance, the ketone can undergo reduction to a secondary alcohol, and the phenyl rings can be further functionalized.

While direct research on this compound as an ASB is not extensively documented, the principle is well-established with structurally similar molecules. For example, the related compound 1-bis(4-fluorophenyl)methyl piperazine (B1678402) serves as a crucial building block in the synthesis of various drugs, including calcium channel blockers like flunarizine (B1672889). ossila.com This highlights the potential of the bis(4-fluorophenyl) motif in generating diverse and biologically active molecules. The systematic modification of such scaffolds allows researchers to map structure-activity relationships (SAR) and structure-property relationships (SPR), which are critical for optimizing lead compounds in drug discovery or designing materials with specific characteristics.

Design Principles for Scaffold Properties (e.g., polarity, lipophilicity, hydrogen bonding)

The design of scaffolds for specific applications is guided by fundamental physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity. The this compound scaffold possesses a unique combination of these properties, which can be fine-tuned through chemical modifications.

Hydrogen Bonding: The ketone group in this compound can act as a hydrogen bond acceptor. This capability is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. Should the ketone be reduced to a hydroxyl group, the resulting alcohol can act as both a hydrogen bond donor and acceptor, further expanding its potential interactions. The ability to form hydrogen bonds is a key consideration in the design of drug candidates to ensure specific binding to their intended targets.

The strategic placement of fluorine atoms can also lead to non-covalent interactions, such as C-H···F hydrogen bonds, which can play a role in the supramolecular organization of these molecules in the solid state, influencing crystal packing and material properties.

Potential Contributions to Materials Science Research

The unique properties of fluorinated organic compounds make them highly valuable in materials science. The this compound scaffold, with its combination of fluorine atoms and a conjugated system, holds significant promise for the development of advanced materials.

Development of Functional Fluorinated Organic Materials

Fluorinated organic materials often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties. The introduction of fluorine atoms into organic molecules can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can improve electron injection and increase the material's resistance to oxidative degradation.

Applications in Optoelectronic and Polymer Science Materials

The field of optoelectronics, which involves devices that create, detect, and control light, is a promising area for the application of materials derived from this compound. The fluorophenyl groups can influence the photophysical properties of the molecule, such as its absorption and emission of light. While specific data for this compound is limited, related fluorinated chalcone (B49325) derivatives have been investigated for their potential in functional materials chemistry. epa.gov

In polymer science, the bifunctional nature of the this compound scaffold could be exploited to create novel fluorinated polymers. For instance, the ketone functionality could be used as a reactive site for polymerization reactions. The resulting polymers would benefit from the enhanced properties conferred by the fluorine atoms, such as low surface energy, high thermal stability, and chemical inertness. These properties are highly sought after for applications ranging from advanced coatings and membranes to materials for electronic devices.

Interactive Data Tables

Table 1: Physicochemical Properties of a Related Compound: 4-chloro-1-(4-fluorophenyl)butan-1-one invivochem.com

| Property | Value |

| Molecular Weight | 200.637 g/mol |

| LogP | 3.183 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Table 2: Properties of a Related Building Block: 1-Bis(4-fluorophenyl)methyl piperazine ossila.com

| Property | Description |

| CAS Number | 27469-60-9 |

| Common Name | Difluorobenzhydrylpiperazine |

| Key Feature | Piperazine connecting to a diphenylmethane (B89790) with two para-fluorine atoms |

| Application | Synthesis of drugs such as flunarizine and lomerizine |

Future Directions and Emerging Research Avenues for 1,4 Bis 4 Fluorophenyl Butan 1 One

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 1,4-bis(4-fluorophenyl)butan-1-one will likely prioritize the adoption of green chemistry principles to minimize environmental impact. Traditional syntheses, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of catalysts and volatile organic solvents. evitachem.com Future research will aim to develop more sustainable alternatives.

Key areas of focus will include:

Heterogeneous Catalysis: The use of reusable solid catalysts, such as zinc-based nanocrystals, can offer an eco-friendly alternative to homogeneous catalysts. rsc.org These catalysts can be easily recovered and reused, reducing waste and cost. rsc.org

Alternative Solvents: Research into the use of environmentally benign solvents, such as water or ionic liquids, will be crucial. rsc.orgmdpi.com Water-driven procedures, for instance, have been successfully developed for the synthesis of other complex molecules. rsc.org

Energy-Efficient Synthesis: The exploration of alternative energy sources, such as microwave or ultrasonic irradiation, can lead to shorter reaction times and reduced energy consumption.

Table 1: Comparison of Synthetic Methodologies for Diaryl Ketone Synthesis

| Feature | Traditional Friedel-Crafts | Emerging Green Methodologies |

| Catalyst | Homogeneous (e.g., AlCl3) | Heterogeneous (e.g., zeolites, nanocrystals) rsc.org |

| Solvent | Chlorinated hydrocarbons, CS2 | Water, ionic liquids, solvent-free conditions rsc.orgmdpi.com |

| Catalyst Reusability | No | High rsc.org |

| Atom Economy | Moderate | High |

| Energy Input | High (prolonged heating) | Potentially lower (microwave, ultrasound) |

| Waste Generation | High (acidic quenching) | Low |

Exploration of Novel Catalytic Transformations for Derivatization

The derivatization of the this compound scaffold is essential for exploring its structure-activity relationships in various applications. Future research will likely focus on novel catalytic transformations to create a diverse library of analogs.

Promising research avenues include:

C-H Activation: Rhodium(III)-catalyzed C-H activation and annulation with α-Cl ketones could be a powerful tool for creating complex, polycyclic structures from the basic butanone framework. acs.org

Deconstructive Synthesis: Iridium-catalyzed deacylative transformations could offer a novel way to modify the ketone moiety, potentially leading to the formation of pyrazole-containing analogs. nih.gov

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric transfer hydrogenation of the ketone group could yield enantiomerically pure alcohols, which are valuable chiral building blocks. mdpi.com

Hydroboration: Transition-metal-free hydroboration using simple catalysts like potassium carbonate could provide a mild and efficient method for the reduction of the ketone. researchgate.net

Table 2: Potential Catalytic Transformations for Derivatization

| Transformation | Catalyst System | Potential Products |

| C-H Alkylation/Annulation | Rhodium(III) complexes acs.org | Polycyclic aromatic compounds |

| Deacylative Pyrazole Synthesis | Iridium/phosphine complexes nih.gov | Pyrazole-containing derivatives |

| Asymmetric Transfer Hydrogenation | Chiral Iridium or Rhodium complexes mdpi.com | Enantiomerically enriched secondary alcohols |

| Hydroboration | Potassium Carbonate researchgate.net | Secondary alcohols |

| Ring Contraction | Iron-catalyzed Dowd-Beckwith rearrangement acs.org | Cyclic and spirocyclic ketones |

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize synthetic protocols and gain deeper mechanistic insights, the application of advanced spectroscopic techniques for real-time reaction monitoring will be indispensable.

Future research in this area will likely involve:

In-Situ FTIR and Raman Spectroscopy: These techniques can provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise kinetic analysis and reaction optimization. researchgate.netrsc.org

Hyphenated Techniques: The coupling of chromatographic methods with spectroscopy (e.g., HPLC-IR) can enable the analysis of complex reaction mixtures and the identification of transient intermediates.

In-Situ Mass Spectrometry: Techniques like in-situ mass spectrometry can offer high selectivity and sensitivity for monitoring reaction progress, even in complex, non-aqueous solutions. acs.org

Table 3: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Gained | Advantages |

| In-Situ FTIR/Raman | Real-time concentration profiles, reaction kinetics, intermediate detection researchgate.netrsc.org | Non-invasive, applicable to liquid and multiphase systems researchgate.net |

| 2D-IR Spectroscopy | Molecular interactions, structural dynamics | Detailed mechanistic insights |

| Time-Resolved IR (TRIR) | Ultrafast reaction dynamics, reaction mechanisms | High temporal resolution |

| In-Situ Mass Spectrometry | Real-time measurement of neutral analytes, mechanistic insight acs.org | High selectivity and sensitivity, compatible with complex mixtures acs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. jddtonline.infonih.govacellera.com For this compound, these computational tools can accelerate the design of new derivatives with desired properties.

Future applications include:

Predictive Modeling: AI/ML models can be trained to predict various properties of novel derivatives, such as their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, solubility, and binding affinity to biological targets. jddtonline.infoacellera.com

De Novo Design: Generative models can design new molecules with optimized properties from scratch, expanding the chemical space around the this compound scaffold. prf.orgresearchgate.net

Retrosynthetic Analysis: AI tools can assist in planning the synthesis of novel derivatives by identifying the most efficient and cost-effective synthetic routes. researchgate.net

Table 4: Applications of AI and Machine Learning in Compound Development

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Predicts ADMET, solubility, and other physicochemical properties. jddtonline.infoacellera.com | Reduces the number of failed candidates and accelerates lead optimization. jddtonline.info |

| De Novo Design | Generates novel molecular structures with desired properties. prf.orgresearchgate.net | Expands the accessible chemical space and identifies novel drug candidates. |

| Structure-Based Drug Design | Predicts the binding of molecules to protein targets. nih.gov | Facilitates the design of more potent and selective inhibitors. |

| Retrosynthetic Planning | Proposes synthetic routes for target molecules. researchgate.net | Optimizes synthesis and reduces development time and cost. |

Collaborative Multidisciplinary Research Initiatives

The full potential of this compound and its derivatives can only be realized through collaborative, multidisciplinary research efforts. acs.orgnih.gov The complexity of modern scientific challenges necessitates the integration of expertise from various fields.

Future research should foster collaborations between:

Medicinal Chemists and Biologists: To design and evaluate the biological activity of new derivatives for potential therapeutic applications. acs.org

Materials Scientists and Organic Chemists: To explore the potential of this compound and its polymers in the development of new materials with unique optical or electronic properties.

Computational Chemists and Synthetic Chemists: To integrate predictive modeling with practical synthesis, creating a feedback loop for the rapid design and synthesis of new compounds. cancer.gov

Table 5: Framework for Multidisciplinary Research Collaboration

| Collaborating Disciplines | Key Contributions | Shared Goals |

| Medicinal Chemistry & Pharmacology | Design, synthesis, and biological evaluation of new compounds. acs.orgutah.edu | Identification of new therapeutic agents. |

| Materials Science & Organic Synthesis | Development of novel polymers and materials with unique properties. | Creation of advanced functional materials. |

| Computational Chemistry & Synthetic Chemistry | AI-driven design and property prediction, efficient synthesis and optimization. cancer.gov | Accelerated discovery of new molecules with desired properties. |

| Analytical Chemistry & Process Chemistry | Development of advanced monitoring and scale-up protocols. rsc.org | Efficient and sustainable production of target compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.